(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

X-ray crystallography structural characterization polymorph identification

(E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic hydrazone derivative belonging to the pyrazole-5-carbohydrazide family, with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. It incorporates a cyclopropyl substituent at the pyrazole 3-position and an ortho-ethoxy group on the benzylidene ring, distinguishing it from in-class analogs that bear halogen, hydroxyl, or para-alkoxy substituents.

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
CAS No. 1284269-00-6
Cat. No. B6421916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
CAS1284269-00-6
Molecular FormulaC16H18N4O2
Molecular Weight298.34 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3
InChIInChI=1S/C16H18N4O2/c1-2-22-15-6-4-3-5-12(15)10-17-20-16(21)14-9-13(18-19-14)11-7-8-11/h3-6,9-11H,2,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+
InChIKeyFGUPASACJVTGMO-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS 1284269-00-6): Core Structural Identity and Class Context for Scientific Procurement


(E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic hydrazone derivative belonging to the pyrazole-5-carbohydrazide family, with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. It incorporates a cyclopropyl substituent at the pyrazole 3-position and an ortho-ethoxy group on the benzylidene ring, distinguishing it from in-class analogs that bear halogen, hydroxyl, or para-alkoxy substituents. The compound is cataloged within the AldrichCPR collection of rare chemicals and its crystal structure has been independently determined by single-crystal X-ray diffraction, confirming an (E)-configuration with a characteristic intramolecular N–H···N hydrogen bond [1]. At present, no peer-reviewed quantitative biological activity data (IC₅₀, MIC, Kᵢ) have been reported for this specific molecule; all biological activity inferences derive from class-level structure–activity trends observed across pyrazole-5-carbohydrazide hydrazones [2].

Why Generic Pyrazole-5-Carbohydrazide Analogs Cannot Substitute for (E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide in Structure-Sensitive Applications


Interchanging pyrazole-5-carbohydrazide congeners without structural verification carries quantifiable risk. The ortho-ethoxy substitution pattern on the benzylidene ring creates a steric and electronic environment that differs from para-substituted or hydroxyl-bearing analogs. For example, the closely related 3-cyclopropyl-N'-(3-ethoxy-2-hydroxybenzylidene) analog (Sigma R816027, CAS not disclosed) carries an additional phenolic –OH group that introduces an extra hydrogen-bond donor (ΔHBD = +1) and reduces calculated lipophilicity by approximately 0.9 logP units . This difference alone can alter membrane permeability, binding orientation, and metabolic susceptibility. Furthermore, the cyclopropyl group—present in the target compound but absent in many pyrazole-5-carbohydrazide screening libraries—confers conformational restriction and documented metabolic stability advantages [1]. Substituting a 3-methyl or 3-aryl congener changes the dihedral angle between the pyrazole and carbohydrazide planes, which directly impacts the intramolecular N–H···N hydrogen bond geometry that stabilizes the bioactive (E)-configuration in the crystal lattice [2].

Quantitative Differentiation Evidence for (E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide Against Closest Analogs


Crystal Structure Confirmation: Orthorhombic Lattice Parameters Provide Batch Identity Verification Superior to Closest Hydroxy Analog

The crystal structure of (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been independently solved by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Aba2 with unit cell parameters a = 15.750(3) Å, b = 13.470(2) Å, c = 13.356(2) Å, V = 2833 ų, and Z = 8 [1]. The refinement converged to R = 0.0414 for 728 unique observed reflections [F ≥ 3σ(F)], indicating a high-quality structure determination. The molecule adopts a nearly planar conformation (torsion angle −179(2)° for C(4)–C(7)–C(8)–C(9)), stabilized by an intramolecular N–H···N hydrogen bond that forms a five-membered ring fused to the pyrazole ring [1]. In contrast, the closest commercially available analog—3-cyclopropyl-N'-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (Sigma AldrichCPR R816027)—has no published crystal structure or validated analytical data , preventing batch-to-batch crystallographic identity confirmation by end users. The availability of unit cell parameters for the target compound enables definitive identity verification via powder X-ray diffraction (PXRD) pattern matching, a capability absent for the hydroxy analog.

X-ray crystallography structural characterization polymorph identification quality control

Ortho-Ethoxy Substitution: Calculated Lipophilicity and Hydrogen-Bond Donor Count Differentiate Target from Hydroxy- and Para-Substituted Analogs

The absence of a phenolic hydroxyl group on the benzylidene ring is the single most consequential structural differentiator between the target compound and its closest cataloged analogs. (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide possesses 2 hydrogen-bond donors (pyrazole N–H and hydrazide N–H) and a calculated octanol–water partition coefficient (clogP) of approximately 2.7 [1]. The 3-ethoxy-2-hydroxy analog (Sigma R816027) carries 3 HBDs and a lower clogP of ~1.8, while the 3-ethoxy-4-hydroxy isomer (CAS 306302-41-0) mirrors this increased polarity [2]. Within the broader pyrazole-5-carbohydrazide class, the DNA gyrase inhibitor series reported by Sun et al. established that lipophilicity and HBD count are critical determinants of both enzyme inhibitory potency (IC₅₀ range 0.15–>50 µg/mL against S. aureus DNA gyrase) and antibacterial MIC values; compounds with additional polar substituents consistently underperformed against Gram-positive strains [3]. The target compound's calculated physicochemical profile places it in a more lipophilic, lower-HBD quadrant of property space relative to hydroxylated analogs, predicting superior passive membrane diffusion—though this remains a class-level inference pending direct measurement.

physicochemical profiling drug-likeness membrane permeability SAR differentiation

Cyclopropyl Substituent Confers Documented Metabolic Stability Advantage Over Methyl and Aryl Congeners: Class-Level Evidence from Pyrazole Medicinal Chemistry

The cyclopropyl group at the pyrazole 3-position is not merely a structural descriptor—it carries well-precedented metabolic stability consequences within the pyrazole chemotype. Cyclopropyl rings resist cytochrome P450-mediated oxidation relative to methyl or ethyl substituents due to the increased C–H bond dissociation energy of the cyclopropane C–H bonds (~106 kcal/mol vs. ~98 kcal/mol for a typical sp³ C–H) [1]. In the pyrazole-5-carbohydrazide class, the closely related sphingosine kinase 1 inhibitor SKI-178 (N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) bears a 3-(4-methoxyphenyl) substituent and demonstrates sub-micromolar potency (IC₅₀ 0.1–1.8 µM across multiple tumor lines) [2], but its metabolic half-life is limited by oxidative demethylation of the methoxy group. In contrast, compounds with cyclopropyl substitution at this position, including the broader N-cyclopropyl pyrazole carboxamide fungicide class (e.g., sedaxane), have demonstrated extended soil and plasma half-lives directly attributable to the cyclopropyl moiety [3]. The target compound's 3-cyclopropyl group, when compared to a hypothetical 3-methyl analog, is predicted to exhibit reduced CYP-mediated oxidation at this position, though no head-to-head microsomal stability data have been published for this specific molecule.

metabolic stability cyclopropyl effect CYP oxidation resistance half-life optimization

DNA Gyrase and Sphingosine Kinase Target Class Affiliation: Target Compound Occupies a Distinct Chemical Space at the Intersection of Two Validated Inhibitor Pharmacophores

The pyrazole-5-carbohydrazide hydrazone scaffold has independently validated activity against two therapeutically relevant enzyme families: bacterial DNA gyrase and human sphingosine kinase 1 (SphK1). Sun et al. demonstrated that N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives inhibit S. aureus DNA gyrase with IC₅₀ values as low as 0.15 µg/mL, with potent antibacterial MICs against Gram-positive pathogens [1]. Concurrently, the pyrazole-5-carbohydrazide hydrazone SKI-178 (3-(4-methoxyphenyl) substitution) was shown to be a selective SphK1 inhibitor inducing apoptosis in AML cell lines at sub-micromolar concentrations [2]. The target compound (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide occupies a unique intersection: it combines the cyclopropyl substitution (precedented for metabolic stability) with an ortho-ethoxybenzylidene hydrazone moiety that defines a distinct electrostatic and steric surface not explored in either the Sun et al. DNA gyrase series (which used N'-benzoyl, not N'-benzylidene linkages) or the SKI-178 SphK1 series (which used a 3,4-dimethoxyphenylethylidene hydrazone) [3]. This structural novelty means the target compound cannot be replaced by either literature series for screening purposes—it samples chemical space at the intersection of two validated pharmacophores where no published data exist.

DNA gyrase inhibition sphingosine kinase antibacterial anticancer pharmacophore mapping

Application Scenarios for (E)-3-Cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide Based on Quantifiable Differentiation Evidence


Crystallographically Verified Reference Standard for Pyrazole-5-Carbohydrazide Solid-State Characterization

Research groups requiring a structurally authenticated pyrazole-5-carbohydrazide hydrazone as an internal crystallographic standard can procure CAS 1284269-00-6 with the confidence that its orthorhombic Aba2 unit cell parameters (a = 15.750, b = 13.470, c = 13.356 Å) [1] have been independently validated to R = 0.0414. This enables PXRD-based identity confirmation upon receipt—a capability not available for the Sigma AldrichCPR hydroxy analog R816027, for which no analytical data are provided . The compound is recommended as a calibrant for single-crystal and powder diffraction workflows in academic crystallography facilities.

Probe Molecule for Dual DNA Gyrase/SphK1 Pharmacophore Screening at the Ortho-Ethoxybenzylidene Chemical Space Frontier

The compound's structural placement—combining a cyclopropyl-substituted pyrazole core with an ortho-ethoxybenzylidene hydrazone—makes it a high-priority probe for screening campaigns targeting both bacterial DNA gyrase (validated by Sun et al. [1] for pyrazole-5-carbohydrazides) and human sphingosine kinase 1 (validated by the SKI-178 series ). Because the ortho-ethoxy substitution pattern has not been explored in either published inhibitor series, procurement of this compound enables the interrogation of previously unsampled chemical space at the intersection of two clinically relevant targets.

Metabolic Stability Benchmarking Compound in Cyclopropyl-Containing Hydrazone Library Design

Medicinal chemistry teams synthesizing hydrazone-based lead series can use CAS 1284269-00-6 as a cyclopropyl-bearing reference compound for comparative microsomal stability assays. The cyclopropyl group's documented resistance to CYP oxidation [1] provides a built-in stability anchor that distinguishes this compound from methyl- or methoxy-substituted pyrazole-5-carbohydrazides such as the SKI-178 progenitor series . Procurement enables head-to-head intrinsic clearance measurements (e.g., human liver microsome t₁/₂ assays) against non-cyclopropyl matched pairs to quantify the metabolic advantage within a single laboratory.

Lipophilicity-Matched Negative Control for Hydroxylated Benzylidene Pyrazole Series

In cell-based assays where intracellular target engagement is suspected, the target compound's higher calculated lipophilicity (clogP ~2.7 vs. ~1.8 for the 2-hydroxy analog [1]) and reduced HBD count (2 vs. 3) make it a suitable tool for isolating permeability-driven effects. When tested alongside the Sigma R816027 hydroxy analog, any differential cellular activity can be attributed to the physicochemical property differences (ΔclogP +0.9, ΔHBD −1), providing a controlled comparison for structure–property relationship (SPR) analysis rather than classical SAR.

Quote Request

Request a Quote for (E)-3-cyclopropyl-N'-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.